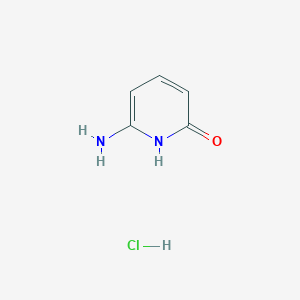

6-Aminopyridin-2-ol hydrochloride

Description

Structural Classification and Significance of Aminopyridinol Scaffolds in Organic Synthesis

Structurally, 6-aminopyridin-2-ol is classified as a heteroaromatic compound belonging to the aminopyridinol family. matrix-fine-chemicals.com A critical feature of this scaffold is its existence in a tautomeric equilibrium with its corresponding pyridinone form, 6-amino-2(1H)-pyridinone. nist.gov This lactam-lactim tautomerism is a defining characteristic, where the proton can reside on either the exocyclic oxygen atom (the '-ol' or lactim form) or the ring nitrogen atom (the '-one' or lactam form). While the pyridin-2-ol form has aromatic character, the pyridin-2-one form behaves more like a cyclic amide. The equilibrium between these forms is influenced by factors such as solvent and temperature. nist.gov

| Tautomeric Form | Structural Features |

|---|---|

| 6-Aminopyridin-2-ol (Lactim) | Aromatic pyridine (B92270) ring, hydroxyl (-OH) group, primary amino (-NH₂) group. |

| 6-Aminopyridin-2(1H)-one (Lactam) | Dihydropyridine (B1217469) ring, carbonyl (C=O) group, primary amino (-NH₂) group, N-H bond. |

Table 2: Tautomeric Forms of the 6-Aminopyridin-2-ol Core. nist.gov

The aminopyridinol scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov Pyridine and its derivatives are found in over 7,000 existing drug molecules, prized for their ability to form hydrogen bonds and interact with biological targets. masterorganicchemistry.com Specifically, pyridinone derivatives have been investigated for a wide range of biological activities. nih.gov The scaffold serves as a versatile starting material for synthesizing compounds with potential therapeutic applications, such as kinase inhibitors for treating cancer. For instance, aminopyridine and aminopyrimidine backbones are central to the design of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma. nih.gov The synthesis of bioactive 6-amino-2-pyridone derivatives has also demonstrated their potential in developing anti-cancer agents. nih.gov

Historical Context and Evolution of Research on Pyridinol Derivatives

The study of pyridinol derivatives is an extension of the broader history of pyridine chemistry. Pyridine was first isolated from bone oil by the Scottish chemist Thomas Anderson in 1846. wikipedia.org Its aromatic structure, analogous to benzene (B151609) with one C-H unit replaced by a nitrogen atom, was correctly proposed in 1869 by Wilhelm Körner and confirmed through subsequent experiments. wikipedia.org

Early research focused on the production and basic reactivity of the parent pyridine ring. Landmark developments included the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924), which provided routes to pyridine derivatives from simple acyclic precursors. wikipedia.org As synthetic methodologies advanced, the focus expanded from the parent heterocycle to its functionalized derivatives.

The introduction of substituents like hydroxyl and amino groups to the pyridine ring, creating pyridinols and aminopyridines, marked a significant evolution. Researchers recognized that these functional groups not only altered the electronic properties of the ring but also provided handles for further chemical transformations. The investigation into aminopyridinol scaffolds, which combine the features of both, is a more recent development, largely driven by the demands of medicinal chemistry and materials science. The evolution continues with the development of modern synthetic methods, such as multicomponent reactions, which allow for the efficient, one-pot synthesis of highly substituted aminopyridine derivatives. nih.gov

Fundamental Reactivity Patterns of the 6-Aminopyridin-2-ol Core

The reactivity of 6-aminopyridin-2-ol is governed by the interplay of its three key components: the amino group, the hydroxyl/pyridinone system, and the pyridine ring itself.

Tautomerism : As mentioned, the lactam-lactim tautomerism is central to its reactivity. nist.gov The lactim (ol) form allows for reactions typical of phenols, such as O-alkylation and O-acylation. The lactam (one) form has a nucleophilic ring nitrogen that can undergo reactions like N-alkylation, and the amide-like character influences the reactivity of the rest of the ring.

Amino Group Reactivity : The primary amino group at the C6 position is a potent nucleophile and can readily undergo standard amine reactions such as acylation, sulfonylation, and alkylation. google.comwikipedia.org It is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C5 and C3, respectively).

Hydroxyl/Pyridinone Reactivity : In the pyridin-2-ol tautomer, the hydroxyl group is also a strong activating group for electrophilic substitution, reinforcing the directing effect of the amino group towards the C3 and C5 positions. In the pyridin-2-one tautomer, the carbonyl group makes the adjacent C3 position susceptible to attack by certain electrophiles and the N-H proton is acidic, allowing for deprotonation followed by N-alkylation.

Electrophilic Aromatic Substitution : The pyridine ring itself is generally electron-deficient compared to benzene and is thus less reactive towards electrophiles. However, in 6-aminopyridin-2-ol, the powerful electron-donating effects of the amino and hydroxyl groups overcome the ring's inherent deactivation. The molecule is highly activated towards electrophilic aromatic substitution, with reactions like halogenation, nitration, and sulfonation expected to occur readily at the C3 and C5 positions. masterorganicchemistry.com The protonation of the ring nitrogen in the hydrochloride salt would increase the ring's electron deficiency, potentially moderating this high reactivity until a base is introduced.

| Site | Type of Reaction | Examples |

|---|---|---|

| Exocyclic Amino Group (-NH₂) | Nucleophilic Attack | Acylation, Sulfonylation, N-Alkylation. google.com |

| Exocyclic Oxygen (-OH / =O) | Nucleophilic Attack / Deprotonation | O-Alkylation (ol form), O-Acylation (ol form). |

| Ring Nitrogen | Nucleophilic Attack / Basicity | Protonation (salt formation), N-Alkylation (one form). |

| Ring Carbons (C3, C5) | Electrophilic Aromatic Substitution | Halogenation, Nitration, Sulfonation. masterorganicchemistry.com |

Table 3: Summary of Fundamental Reactivity Patterns of the 6-Aminopyridin-2-ol Core.

Compound Names Mentioned

| Compound Name |

|---|

| 6-Aminopyridin-2-ol |

| 6-Aminopyridin-2-ol hydrochloride |

| 6-Amino-2(1H)-pyridinone |

| Benzene |

| Pyridine |

Properties

IUPAC Name |

6-amino-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-4-2-1-3-5(8)7-4;/h1-3H,(H3,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJFRVCCKTVUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174534-46-3 | |

| Record name | 2(1H)-Pyridinone, 6-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174534-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-aminopyridin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 6 Aminopyridin 2 Ol Hydrochloride

Regioselective Synthesis from Precursors

The regioselective synthesis of 6-Aminopyridin-2-ol is crucial for its application in further chemical synthesis. Control over the placement of the amino and hydroxyl groups on the pyridine (B92270) ring is paramount. This section explores both a primary route from a common precursor and alternative synthetic pathways.

Synthesis from 2,6-Diaminopyridine

A principal and direct method for the synthesis of 6-Aminopyridin-2-ol involves the partial diazotization of 2,6-Diaminopyridine. In this reaction, one of the two amino groups is selectively converted into a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group.

The reaction is typically carried out in an acidic aqueous medium, such as dilute sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt. Sodium nitrite (B80452) is added portion-wise to the solution of 2,6-Diaminopyridine to control the exothermicity of the reaction and to favor the mono-diazotization. The resulting diazonium intermediate is then gently warmed to facilitate the hydrolysis, leading to the formation of 6-Aminopyridin-2-ol. The hydrochloride salt can be readily obtained by performing the reaction in hydrochloric acid or by subsequent treatment with HCl.

Table 1: Reaction conditions for the synthesis of 6-Aminopyridin-2-ol from 2,6-Diaminopyridine

| Parameter | Condition |

| Starting Material | 2,6-Diaminopyridine |

| Reagent | Sodium Nitrite (NaNO₂) |

| Solvent | Dilute Hydrochloric Acid (HCl) |

| Temperature | 0-5 °C (diazotization), then warming |

| Product | 6-Aminopyridin-2-ol hydrochloride |

Careful control of the stoichiometry of sodium nitrite is essential to minimize the formation of the di-hydroxylated byproduct, 2,6-dihydroxypyridine. The regioselectivity, where only one amino group reacts, is governed by statistical probability and the deactivating effect of the first-formed diazonium group on the remaining amino group.

Exploration of Alternative Precursors and Reaction Pathways

Beyond the diazotization of 2,6-Diaminopyridine, several other synthetic routes to 6-Aminopyridin-2-ol have been explored, offering flexibility in starting materials and reaction conditions.

One notable alternative begins with 2,6-dichloropyridine (B45657). google.comgoogle.com The synthesis proceeds through a nucleophilic aromatic substitution reaction. In the first step, one of the chloro groups is selectively substituted by an amino group. This can be achieved by reacting 2,6-dichloropyridine with a suitable ammonia (B1221849) source, often under elevated temperature and pressure, or by using copper-catalyzed amination methods which allow for milder reaction conditions. rsc.org The resulting 2-amino-6-chloropyridine (B103851) can then be subjected to hydrolysis to replace the remaining chlorine atom with a hydroxyl group. This hydrolysis is typically carried out using a strong base like sodium hydroxide, followed by acidification to yield the desired product.

Another strategic approach involves the use of 2,6-dimethoxypyridine (B38085) as a precursor. One of the methoxy (B1213986) groups can be selectively converted to an amino group through processes like the Chichibabin reaction, although this can be challenging. A more common route is the nitration of a methoxypyridine derivative followed by reduction. For instance, 2-amino-6-methoxypyridine (B105723) can be synthesized and then subjected to demethylation to unmask the hydroxyl group. nih.govgoogle.com Reagents such as hydrobromic acid or boron tribromide are effective for this ether cleavage. researchgate.net

Table 2: Comparison of Alternative Synthetic Routes to 6-Aminopyridin-2-ol

| Precursor | Key Reactions | Advantages | Disadvantages |

| 2,6-Dichloropyridine | Nucleophilic Substitution (Amination), Hydrolysis | Readily available starting material | Harsh conditions may be required for amination and hydrolysis |

| 2,6-Dimethoxypyridine | Nitration, Reduction, Demethylation | Milder conditions for some steps | Multi-step synthesis, potential for side reactions |

Functionalization and Modification of the Aminopyridinol Scaffold

The presence of both an amino and a hydroxyl group, along with the pyridine ring, makes 6-Aminopyridin-2-ol a rich platform for further chemical modifications. These functionalizations are key to tailoring the properties of the molecule for specific applications.

Biocatalytic Approaches for Hydroxylation and Oxyfunctionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the functionalization of heterocyclic compounds. Enzymes, particularly from the cytochrome P450 monooxygenase (CYP) superfamily, are known to catalyze the hydroxylation of a wide range of substrates, including aromatic and heterocyclic rings. researchgate.netnih.govnih.govfrontiersin.org

While specific studies on the biocatalytic hydroxylation of 6-Aminopyridin-2-ol are not widely reported, the existing literature on the enzymatic oxidation of pyridine derivatives suggests high potential. nih.govhhu.de P450 enzymes can be engineered to exhibit high regioselectivity, potentially allowing for the introduction of additional hydroxyl groups at specific positions on the pyridine ring of 6-Aminopyridin-2-ol. This would provide access to polyhydroxylated aminopyridines, which are challenging to synthesize via conventional chemical methods. The reaction typically requires the enzyme, a source of oxygen (air), and a cofactor regeneration system.

Unspecific peroxygenases (UPOs) represent another class of promising biocatalysts for oxyfunctionalization reactions. They utilize hydrogen peroxide as the oxidant and can perform a variety of oxidation reactions, including hydroxylations, on diverse substrates.

Introduction of Diverse Substituents via Electrophilic and Nucleophilic Reactions

The pyridine ring in 6-Aminopyridin-2-ol is electron-rich due to the presence of the amino and hydroxyl donating groups, making it susceptible to electrophilic aromatic substitution. Reactions such as halogenation and nitration can be performed to introduce new functional groups. For instance, nitration can be achieved using a mixture of nitric and sulfuric acid, leading to the introduction of a nitro group, likely at the position ortho or para to the activating groups. bldpharm.com

Conversely, the pyridine ring can be activated for nucleophilic substitution. For example, conversion of the hydroxyl group to a better leaving group, such as a tosylate or triflate, would facilitate the displacement by various nucleophiles. Furthermore, the amino group can be acylated or alkylated to introduce a wide range of substituents. The reactivity of the pyridine nitrogen also allows for N-alkylation or N-oxidation, further expanding the possibilities for derivatization. researchgate.netrsc.orgmdpi.com

Construction of Fused Heterocyclic Systems Incorporating the 6-Aminopyridin-2-ol Motif

The bifunctional nature of 6-Aminopyridin-2-ol makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities.

One of the most common applications is in the synthesis of pyridopyrimidines. The reaction of 6-Aminopyridin-2-ol with 1,3-dicarbonyl compounds or their equivalents, such as β-ketoesters or malonic acid derivatives, under acidic or basic conditions can lead to the formation of a fused pyrimidine (B1678525) ring. nih.govnih.gov The amino group of the aminopyridinol acts as a nucleophile, attacking one of the carbonyl groups, followed by an intramolecular condensation involving the pyridinol oxygen or the ring nitrogen to close the second heterocyclic ring.

Another important reaction involves the condensation with α,β-unsaturated carbonyl compounds. mdpi.comthieme-connect.delibretexts.orglibretexts.orgyoutube.com The amino group can undergo a Michael addition to the double bond, followed by an intramolecular cyclization and dehydration to form fused dihydropyridine (B1217469) or other related heterocyclic systems. The specific outcome of the reaction is highly dependent on the reaction conditions and the nature of the substrates. nih.gov These reactions provide a powerful tool for the construction of complex polycyclic molecules from a relatively simple starting material.

Table 3: Examples of Fused Heterocyclic Systems from 6-Aminopyridin-2-ol

| Reactant | Fused System | Reaction Type |

| β-Ketoester | Pyridopyrimidine | Condensation |

| Malonic acid derivative | Pyridopyrimidine | Condensation |

| α,β-Unsaturated ketone | Fused dihydropyridine derivative | Michael addition/Cyclization |

| α,β-Unsaturated ester | Fused dihydropyridine derivative | Michael addition/Cyclization |

Synthesis of Aminooxazole Derivatives

The synthesis of 2-aminooxazole derivatives from aminopyridine precursors represents a significant area of interest in the development of novel bioactive compounds. While direct synthesis from this compound is not extensively documented, methodologies applied to structurally similar compounds, such as pyridoxine, offer valuable insights into potential synthetic routes.

One plausible strategy involves the conversion of the hydroxymethyl group at the C-5 position of a pyridoxine-derived intermediate into an amine, followed by its replacement with a hydroxyl group. The subsequent introduction of an amino group at the C-2 position sets the stage for the formation of the aminooxazole moiety. This multi-step process, while effective for pyridoxine, highlights the potential for a divergent synthesis approach where a common intermediate can be guided towards different heterocyclic systems. nih.gov

However, the synthesis of N-substituted 2-aminooxazoles can present considerable challenges. Traditional methods like the Hantzsch protocol, which is highly effective for synthesizing 2-aminothiazoles from α-bromo ketones and N-substituted thioureas, have proven less successful when N-substituted ureas are used to form 2-aminooxazoles. acs.org Reports on the synthesis of even simple structures like N,4-diphenyl-2-aminooxazole describe narrow feasibility and poor yields, underscoring the difficulties in achieving these transformations. acs.org

For the derivatization of 6-Aminopyridin-2-ol, a hypothetical reaction could involve the initial protection of the amino and hydroxyl groups, followed by a reaction with an α-haloketone to form an intermediate that can then be cyclized to the oxazole (B20620) ring. The choice of reagents and reaction conditions would be critical to overcome the potential for side reactions and to achieve acceptable yields.

Table 1: Comparison of Synthetic Methods for 2-Aminooxazole Derivatives

| Method | Starting Materials | Key Steps | Advantages | Challenges |

| From Pyridoxine Analogs | Pyridoxine-derived aminopyridinols | Functional group interconversion, amination, cyclization | Divergent synthesis possible | Multi-step, potential for low overall yield |

| Hantzsch-type Reaction | α-bromo ketones, N-substituted ureas | Condensation and cyclization | Potentially straightforward | Often fails or gives low yields for N-substituted ureas |

| From α-hydroxyketones | α-hydroxyketones, cyanamide | Condensation | Utilizes readily available starting materials | May require harsh conditions, potential for side products |

Synthesis of Aminoimidazole Derivatives

The synthesis of aminoimidazole derivatives from aminopyridine precursors is another avenue for creating novel chemical entities. Similar to the aminooxazole synthesis, strategies developed for related pyridinol compounds can be extrapolated to this compound.

A divergent synthetic approach starting from a common pyridoxine-derived intermediate has been successfully employed. This strategy hinges on the generation of a diamine compound, which can then be cyclized to form the aminoimidazole ring. nih.gov Specifically, the treatment of a diamine intermediate with cyanogen (B1215507) bromide can effectively construct the aminoimidazole backbone. nih.gov This method demonstrates the feasibility of building the imidazole (B134444) ring onto a pre-existing pyridinol scaffold.

Another general and powerful method for the synthesis of 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. This reaction constructs both a C-N and a C-C bond in a single step, allowing for the rapid assembly of diversely substituted 2-aminoimidazole products. nih.gov While this method has been demonstrated for the synthesis of marine natural products, its application to a substrate like this compound would require the initial conversion of the amino group to a guanidine (B92328) and subsequent propargylation.

Table 2: Potential Synthetic Routes to Aminoimidazole Derivatives of 6-Aminopyridin-2-ol

| Method | Key Intermediates | Reagents for Cyclization | Key Features |

| From Diamine Precursors | Diaminopyridinol | Cyanogen bromide | Builds upon a pre-formed pyridinol scaffold |

| Pd-catalyzed Carboamination | N-propargyl guanidine derivative | Aryl triflates, Pd catalyst | Forms both C-N and C-C bonds in one step |

| Multicomponent Reactions | Aminomalononitrile derivatives | Microwave assistance | High chemical diversity from simple precursors |

Synthetic Challenges in Pyrrole-Fused Analogues

The fusion of a pyrrole (B145914) ring to the pyridine core of this compound would result in a pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry. nih.govjuniperpublishers.comrsc.orgnih.gov However, the synthesis of such fused systems is not without its challenges.

One of the primary difficulties lies in the construction of the pyrrole ring onto the existing pyridine. A common strategy involves the reaction of a 2-aminopyrrole-3-carbonitrile with an appropriate partner to build the fused pyridine ring. juniperpublishers.com Adapting this to start from an aminopyridine would require a different approach, likely involving the introduction of a suitable side chain that can be cyclized to form the pyrrole.

A significant challenge in these syntheses can be the reactivity of the starting materials and intermediates. For instance, in the synthesis of related pyrazolo nih.govnih.govpyrido[2,4-b]pyrimidin-6-ones, the reaction of a pyrazole (B372694) derivative was found to be extremely sluggish, with very low yields. semanticscholar.org This was attributed to the coordination of the pyrazole with the Lewis acid catalyst, which in turn prevents the desired cyclization. semanticscholar.org A similar issue could arise with the amino and hydroxyl groups of this compound, which could coordinate with catalysts and inhibit the reaction.

Furthermore, the conditions required for the cyclization and subsequent aromatization to form the pyrrolo[2,3-b]pyridine system can be harsh, potentially leading to decomposition of the starting material or products. The choice of protecting groups for the amino and hydroxyl functions would be crucial to the success of such a synthetic sequence.

Table 3: Key Challenges in the Synthesis of Pyrrole-Fused Analogues

| Challenge | Description | Potential Mitigation Strategies |

| Ring Construction | Difficulty in forming the pyrrole ring onto the pyridine scaffold. | Strategic introduction of a cyclizable side chain; use of modern cross-coupling reactions. |

| Catalyst Inhibition | Coordination of the aminopyridine starting material with Lewis acid catalysts. | Use of alternative, non-coordinating catalysts; protection of the coordinating functional groups. |

| Reaction Conditions | Harsh conditions for cyclization and aromatization may lead to degradation. | Optimization of reaction parameters (temperature, solvent, catalyst); use of milder, modern synthetic methods. |

| Low Yields | Sluggish reactions and side product formation leading to poor yields. | Thorough optimization of reaction conditions; use of highly efficient catalytic systems. |

Scalability Considerations and Process Optimization in Synthetic Pathways for Related Aminopyridines

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the synthesis of aminopyridine derivatives, several key aspects of process optimization and scalability have been explored.

One powerful strategy for improving the efficiency of aminopyridine synthesis is the use of multicomponent reactions (MCRs). MCRs allow for the formation of complex molecules from three or more starting materials in a single step, which can significantly reduce the number of synthetic operations, purification steps, and waste generated. nih.gov For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved with high yields under solvent-free conditions using an MCR approach. nih.gov The optimization of reaction parameters such as temperature and reaction time is crucial for maximizing the yield in these processes. nih.gov

Continuous flow chemistry offers another significant advantage for the scalability of aminopyridine synthesis. Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety. juniperpublishers.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. Furthermore, continuous flow systems can be readily scaled up by simply running the process for a longer duration or by using larger reactors.

The optimization of reaction conditions is a critical aspect of process development. Factors such as catalyst loading, solvent choice, and the presence of water or oxygen can have a profound impact on the reaction yield and purity of the product. nih.gov A systematic approach to optimization, such as design of experiments (DoE), can be employed to efficiently identify the optimal reaction conditions. For instance, in a visible-light-promoted amidation reaction, it was found that controlling the catalyst dosage and maintaining an anhydrous and oxygen-free environment were critical for achieving high yields, especially during scale-up. nih.gov

Table 4: Factors Influencing Scalability of Aminopyridine Synthesis

| Factor | Key Considerations | Optimization Strategies |

| Reaction Type | Batch vs. Continuous Flow; Multicomponent Reactions | Employing MCRs to reduce steps; Utilizing continuous flow for better control and safety. |

| Catalyst | Loading, stability, and cost | Minimizing catalyst loading; Screening for robust and recyclable catalysts. |

| Solvent | Toxicity, environmental impact, and ease of removal | Using greener solvents; Optimizing for high concentration to reduce solvent waste. |

| Temperature | Energy consumption and reaction rate | Optimizing for the lowest effective temperature; Ensuring efficient heat transfer in large reactors. |

| Purity | By-product formation and purification challenges | Optimizing selectivity to minimize impurities; Developing efficient and scalable purification methods. |

Spectroscopic Elucidation and Crystallographic Characterization of 6 Aminopyridin 2 Ol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Analysis

The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyridone form, 6-amino-2(1H)-pyridinone. In the hydrochloride salt, protonation is expected to occur at the ring nitrogen, influencing the electron density and, consequently, the chemical shifts of the ring protons.

The aromatic region of the ¹H NMR spectrum of 6-aminopyridin-2-ol hydrochloride is expected to show three signals corresponding to the protons at positions 3, 4, and 5 of the pyridine (B92270) ring. These protons will exhibit characteristic splitting patterns due to spin-spin coupling. The proton at position 4 would likely appear as a triplet, being coupled to the protons at positions 3 and 5. The protons at positions 3 and 5 would each appear as a doublet of doublets, or more simply as doublets if the meta-coupling is not resolved.

The amino (-NH₂) and hydroxyl (-OH) protons are expected to be exchangeable with deuterium (B1214612) and their signals may be broad or disappear upon addition of D₂O. In the hydrochloride salt, the N-H and O-H protons may exhibit distinct chemical shifts. The chemical shift of the amino protons can vary depending on the solvent and concentration.

A representative, hypothetical ¹H NMR data table for this compound in a suitable solvent like DMSO-d₆ is presented below, based on values for similar structures. chemicalbook.comrsc.orgchemicalbook.com

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | ~6.0 - 6.5 | d | J = 7-9 |

| H-4 | ~7.2 - 7.6 | t | J = 7-9 |

| H-5 | ~6.2 - 6.7 | d | J = 7-9 |

| -NH₂ | ~5.0 - 7.0 | br s | - |

| -OH | ~10.0 - 12.0 | br s | - |

| N-H (pyridinium) | ~12.0 - 14.0 | br s | - |

This table is illustrative and based on data from analogous compounds.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For this compound, five signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The carbon atom bearing the hydroxyl group (C-2) is expected to be the most deshielded, appearing at a downfield chemical shift, typically in the range of 160-170 ppm, characteristic of a carbon in a pyridone-like structure. The carbon atom attached to the amino group (C-6) would also be significantly deshielded.

The chemical shifts of the other ring carbons (C-3, C-4, and C-5) will be influenced by the positions of the amino and hydroxyl/oxo groups. Based on data from analogous compounds like 2-amino-6-methylpyridine (B158447), the following hypothetical ¹³C NMR data can be proposed for this compound. rsc.orgchemicalbook.com

| Carbon | Hypothetical Chemical Shift (ppm) |

| C-2 | ~160 - 165 |

| C-3 | ~95 - 105 |

| C-4 | ~135 - 145 |

| C-5 | ~100 - 110 |

| C-6 | ~150 - 155 |

This table is illustrative and based on data from analogous compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amino, hydroxyl, and pyridine ring moieties.

The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. tsijournals.com The O-H stretching vibration of the hydroxyl group is expected to be a broad band in the region of 3200-3600 cm⁻¹. In the solid state, extensive hydrogen bonding would influence the position and shape of these bands.

The C=O stretching vibration of the pyridone tautomer would give a strong absorption band in the region of 1640-1690 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net The N-H bending vibrations of the amino group usually occur around 1600 cm⁻¹.

A table of expected characteristic FT-IR absorption bands for this compound is provided below, based on data for similar aminopyridine derivatives. researchgate.nettsijournals.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | Broad, Strong |

| N-H stretch (amino) | 3300-3500 | Medium |

| C=O stretch (pyridone) | 1640-1690 | Strong |

| N-H bend (amino) | 1580-1620 | Medium |

| C=C, C=N stretch (ring) | 1400-1600 | Medium to Strong |

| C-N stretch | 1250-1350 | Medium |

This table is illustrative and based on data from analogous compounds.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would provide additional information about the vibrational modes of the pyridine ring.

The ring breathing vibrations of the pyridine moiety, which involve the symmetric expansion and contraction of the ring, typically give rise to strong and sharp bands in the Raman spectrum, often in the region of 990-1050 cm⁻¹. cdnsciencepub.com These bands are often weak or absent in the FT-IR spectrum.

The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. The amino and hydroxyl group vibrations would also be observable, although they may be broader and weaker than in the FT-IR spectrum.

Raman spectroscopy can also be used to study the tautomeric equilibrium between the pyridinol and pyridone forms in different environments. The relative intensities of the bands corresponding to the C-O and C=O stretching vibrations could provide a semi-quantitative measure of the tautomeric ratio. Furthermore, in the study of metal complexes of derivatives of 6-aminopyridin-2-ol, resonance Raman spectroscopy could be employed to selectively enhance the vibrations of the chromophoric parts of the molecule, providing insights into the nature of the metal-ligand bonding. stfc.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For a compound like this compound, several ionization techniques would be applicable.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically 70 eV. This process usually leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum displays the relative abundance of various fragment ions, providing a "fingerprint" that is highly characteristic of the compound's structure.

For 6-aminopyridin-2-ol (the free base with a molecular weight of approximately 110.11 g/mol ), one would expect to observe a molecular ion peak at m/z 110. nist.gov The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, or radicals from the pyridine ring and its substituents. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Table 1: Hypothetical EI-MS Fragmentation Data for 6-Aminopyridin-2-ol

| m/z (Hypothetical) | Proposed Fragment |

| 110 | [M]⁺˙ |

| 82 | [M - CO]⁺˙ |

| 83 | [M - HCN]⁺˙ |

| 93 | [M - NH₃]⁺˙ |

Note: This table is illustrative and not based on experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile compounds. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent peak for the protonated free base, 6-aminopyridin-2-ol, at m/z 111. The presence of the hydrochloride salt would ensure the compound is already in an ionized state in solution, facilitating its detection by ESI-MS.

Hyphenated Techniques (e.g., LC-MS, UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are essential for analyzing the purity of a sample and identifying any impurities or degradation products.

In a typical LC-MS or UPLC-MS analysis of this compound, the compound would first be separated from any other components in the sample on a chromatographic column. The eluent would then be introduced into the mass spectrometer, most commonly using an ESI source. The resulting data would include a chromatogram showing the retention time of the compound and a mass spectrum for the peak of interest, confirming its identity. While several vendors of this compound state that LC-MS or UPLC data is available, these datasets are not publicly accessible. bldpharm.comambeed.comambeed.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

A successful SC-XRD analysis would provide a wealth of information, including:

Confirmation of the covalent structure.

The tautomeric form present in the solid state (i.e., the pyridinol vs. the pyridone form).

Detailed geometric parameters such as bond lengths and angles.

The conformation of the molecule.

The arrangement of the molecules in the crystal lattice, including hydrogen bonding interactions involving the amino group, the hydroxyl/carbonyl group, and the chloride counter-ion.

Despite searches of crystallographic databases, no published single-crystal structure for this compound has been found.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

Note: This table is for illustrative purposes only and is not based on experimental data.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline form. This is particularly important for identifying different polymorphs (different crystal structures of the same compound), which can have different physical properties.

The XRPD pattern of this compound would consist of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal lattice of the compound. This data is crucial for quality control in pharmaceutical manufacturing and for monitoring the solid-state stability of a drug substance. Currently, no public XRPD data for this compound is available.

Analysis of Supramolecular Interactions and Crystal Packing

The crystal structure of this compound is expected to be dominated by a network of strong hydrogen bonds, given the presence of multiple donor and acceptor sites. The protonated pyridinium (B92312) nitrogen, the exocyclic amino group, and the hydroxyl group are all potent hydrogen bond donors, while the chloride anion and the carbonyl oxygen (in the pyridinone tautomer) are effective acceptors.

Anticipated Hydrogen Bonding:

A primary and highly probable interaction would involve the formation of a robust N-H···Cl hydrogen bond between the protonated ring nitrogen of the pyridinium cation and the chloride anion. Additionally, the amino group (-NH₂) is anticipated to participate in hydrogen bonding, likely forming N-H···O or N-H···Cl interactions with neighboring molecules. These interactions are fundamental in the assembly of aminopyridine salt crystal structures.

In the solid state, 6-Aminopyridin-2-ol can exist in tautomeric forms, primarily the pyridin-2-ol and the pyridin-2-one forms. The prevalence of one tautomer over the other will significantly influence the hydrogen bonding patterns. In the pyridin-2-one tautomer, the N-H group of the ring and the C=O group would be key participants in hydrogen bonding.

Common Supramolecular Synthons in Related Structures:

Studies on analogous aminopyridinium salts frequently reveal the formation of specific, recurring hydrogen-bonded patterns known as supramolecular synthons. One of the most common is the R²₂(8) ring motif. In the context of this compound, such a motif could arise from the interaction between the amino group of one cation and the carbonyl group of an adjacent cation, creating a dimeric pair. These dimers can then be further organized into more extended one-, two-, or three-dimensional networks through other hydrogen bonds.

Expected Crystal Packing and Other Interactions:

Data Tables of Representative Interactions in Related Aminopyridine Derivatives:

To illustrate the types of interactions discussed, the following tables present typical geometric parameters for hydrogen bonds and π-π stacking observed in the crystal structures of related aminopyridinium salts. It must be reiterated that this data is for analogous compounds and serves as a predictive model in the absence of specific data for this compound.

Table 1: Representative Hydrogen Bond Geometries in Aminopyridinium Salts

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N⁺-H | H | Cl⁻ | 0.90-1.00 | 2.10-2.30 | 3.00-3.30 | 160-175 |

| N-H (amino) | H | O (carbonyl) | 0.85-0.95 | 1.90-2.10 | 2.75-3.05 | 150-170 |

| N-H (amino) | H | Cl⁻ | 0.85-0.95 | 2.30-2.50 | 3.15-3.45 | 140-160 |

| O-H | H | Cl⁻ | 0.80-0.90 | 2.20-2.40 | 3.00-3.30 | 160-175 |

Table 2: Representative π-π Stacking Geometries in Pyridinium Compounds

| Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |

| Pyridinium-Pyridinium | 3.40-3.80 | 0-5 | 15-30 |

The precise characterization of the supramolecular architecture of this compound awaits experimental determination through single-crystal X-ray diffraction. Such a study would provide the definitive data necessary to confirm and quantify the interactions hypothesized in this analysis.

Computational and Theoretical Investigations of 6 Aminopyridin 2 Ol Hydrochloride and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. By calculating the electron density, DFT methods can accurately predict a wide range of molecular characteristics.

Prediction of Electronic Structure, Molecular Orbitals, and Reactivity

DFT calculations are instrumental in elucidating the electronic structure of 6-aminopyridin-2-ol hydrochloride. The method allows for the optimization of the molecular geometry and the calculation of various electronic properties. nih.govmdpi.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

For analogues like 2-aminopyridine (B139424), DFT studies have shown that the formation of dimers through hydrogen bonding can lead to a diminished HOMO-LUMO gap, suggesting increased reactivity in such states. researchgate.net Reactivity descriptors such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω) can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. mdpi.comresearchgate.net These parameters are crucial for understanding how the molecule will interact with other chemical species.

Table 1: Key Electronic Properties Calculated by DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower stability. |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Related to the molecule's overall reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. |

| Electrophilicity (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of the compound. |

Conformational Analysis and Tautomerism Studies

6-Aminopyridin-2-ol can exist in different tautomeric forms, primarily the amino-ol and the imino-one forms. DFT calculations are essential for determining the relative stabilities of these tautomers. For similar aminopyridine derivatives, studies have shown that the canonical amino form is often the most stable. researchgate.net The calculations involve optimizing the geometry of each tautomer and comparing their total energies. The energy barrier for the interconversion between tautomers can also be calculated, providing insight into the kinetics of the tautomerization process. researchgate.net

Conformational analysis, also performed using DFT, explores the different spatial arrangements of the atoms in the molecule and identifies the most stable conformers. This is particularly important for flexible molecules where different conformations can have significantly different energies and properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govbohrium.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. nih.govwisc.edu This analysis is crucial for understanding charge delocalization, hyperconjugative interactions, and the nature of intermolecular forces. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.govdovepress.com

For a compound like this compound, MD simulations can be used to study its interactions with solvent molecules, ions, or other molecules in a condensed phase. nih.gov These simulations can reveal the preferred binding modes and the dynamics of complex formation. nih.gov The analysis of radial distribution functions and the number of hydrogen bonds over the simulation time helps to characterize the strength and nature of these interactions. dovepress.com

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, including DFT, are widely used to predict various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net The calculated absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra to validate the computational model and understand the electronic transitions responsible for the observed spectral features. researchgate.net

Thermochemical Calculations of Reaction Enthalpies and Solvent-Dependent Stability

Thermochemical parameters such as enthalpy, entropy, and Gibbs free energy can be calculated using DFT methods. researchgate.net These calculations are vital for determining the thermodynamics of chemical reactions involving this compound. For example, the enthalpy of formation and reaction enthalpies for various chemical transformations can be predicted.

The stability of the molecule in different solvents can also be investigated using computational models that account for solvent effects, such as the Polarizable Continuum Model (PCM). researchgate.net These calculations can predict how the relative energies of different tautomers or conformers change in response to the solvent's dielectric constant, providing insights into the solvent-dependent stability of the compound. mdpi.comresearchgate.net

Theoretical Studies on Photostability and Excited-State Dynamics of Related Structures

The photostability and excited-state dynamics of pyridin-2-ol derivatives and their analogues are of significant interest due to their structural similarity to nucleobases and their potential applications in various fields. While direct computational studies on this compound are not extensively available in public literature, a wealth of theoretical research on closely related structures provides critical insights into the likely photophysical and photochemical behavior of this compound. These studies, primarily employing quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT), offer a molecular-level understanding of the processes that occur upon photoexcitation.

Theoretical investigations into the excited-state dynamics of small heterocyclic molecules, such as 2-pyridone (a structural analogue of 6-aminopyridin-2-ol), have been a cornerstone for understanding photoinduced processes in more complex biological systems. dicp.ac.cn The study of the excited states of these molecules helps to elucidate their photophysical and photochemical pathways, which is crucial for predicting their stability when exposed to light. dicp.ac.cn

A key process governing the photostability of many such compounds is Excited-State Intramolecular Proton Transfer (ESIPT). In molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom on the pyridine (B92270) ring) in close proximity, the acidity and basicity of these groups can be significantly altered in the excited state. This can lead to the transfer of a proton within the molecule, a process that can efficiently dissipate the energy of the absorbed photon and prevent photodegradation. Theoretical studies on compounds like 2-(2′-hydroxyphenyl)pyrimidines have demonstrated that the inhibition of ESIPT through protonation can lead to a reversible switching of fluorescence, highlighting the importance of this pathway in the excited-state dynamics.

Furthermore, computational studies on related pyridyl pyridinium (B92312) systems have shown that the electronic and structural properties of these molecules are highly dependent on their protonation state. unibo.it These studies reveal that protonation can significantly impact the excited-state lifetimes and deactivation pathways. For instance, in some pyridinium compounds, a partial charge-transfer character is observed in the excited state, which influences their photophysical properties. unibo.it

Non-adiabatic molecular dynamics simulations, often based on multi-configurational quantum chemistry methods, have been employed to study the ultrafast dynamics of photo-excited analogues like 2-thiopyridone. aip.org These simulations can trace the evolution of the molecule on the excited-state potential energy surfaces and identify pathways for relaxation back to the ground state, including intersystem crossing to triplet states and internal conversion. aip.org

The influence of substituents, such as the amino group in 6-aminopyridin-2-ol, on the excited-state dynamics is another critical aspect explored through theoretical studies. For example, in 2,4-diaminopyrimidine, the presence of amino groups is shown to influence the excited-state lifetime. Multi-reference ab initio methods have revealed the existence of several deactivation pathways with negligible energy barriers, suggesting ultrafast radiationless deactivation upon excitation.

The table below summarizes key findings from theoretical studies on structures related to 6-Aminopyridin-2-ol, providing insights into their excited-state properties.

| Compound/System | Computational Method | Key Findings |

| 2-thiopyridone | Multi-configurational quantum chemistry | Initial excitation to the bright S2(π,π) state leads to rapid relaxation to the S1(n,π) state through in-plane motion. aip.org |

| 2-pyridone | Femtosecond time-resolved photoelectron imaging | The lifetimes of vibrational states in the S1 electronic state show a strong dependence on the vibrational energy and mode. dicp.ac.cn |

| Pyridyl Pyridinium Systems | Computational and Transient Absorption Studies | The excited-state dynamics are significantly affected by the subunit type (pyridyl pyridinium vs. bipyridinium) and their properties are uniquely influenced by the tetrameric arrangement. unibo.it |

| 2,4-diaminopyrimidine | Multi-reference ab initio methods | Several pathways with negligible barriers exist, allowing for ultrafast radiationless deactivation if excited at energies slightly higher than the band origin. |

These theoretical investigations on analogous compounds provide a robust framework for understanding the potential photostability and excited-state behavior of this compound. The interplay of the amino and hydroxyl substituents, the pyridone ring structure, and the effect of protonation are all critical factors that would dictate its response to UV radiation.

Coordination Chemistry and Ligand Design with 6 Aminopyridin 2 Ol Hydrochloride

Chelation Behavior and Metal Complex Formation

6-Aminopyridin-2-ol is an excellent candidate for chelation, the process where a single ligand binds to a central metal ion at two or more points. The molecule's amino (-NH2) and hydroxyl (-OH) groups provide two potential coordination sites. The hydroxyl group can be deprotonated to form a stronger bond with a metal ion. This bidentate (two-toothed) nature allows for the formation of stable, five-membered chelate rings with metal ions, a favored configuration in coordination chemistry.

The coordination is expected to occur via the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group. This N,O-donor chelation is a common binding mode for related ligands. For instance, studies on the isomeric ligand, 2-amino-3-hydroxypyridine, have shown that it binds to various metal ions, including Co(II), Cu(II), Pd(II), Fe(III), Ru(III), and Rh(III), through the deprotonated hydroxy oxygen and the amino nitrogen atom. researchgate.net This results in the formation of stable metal complexes with varying geometries. researchgate.net

The chelation behavior of 6-aminopyridin-2-ol with various metal ions can be anticipated to form complexes with different stoichiometries and geometries, influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Table 1: Predicted Coordination Complexes with 6-Aminopyridin-2-ol

| Metal Ion | Potential Complex Formula | Predicted Geometry |

| Cu(II) | [Cu(C₅H₅N₂O)₂] | Square Planar or Distorted Octahedral |

| Ni(II) | [Ni(C₅H₅N₂O)₂] | Square Planar or Octahedral |

| Co(II) | [Co(C₅H₅N₂O)₂] | Tetrahedral or Octahedral |

| Zn(II) | [Zn(C₅H₅N₂O)₂] | Tetrahedral |

| Fe(III) | [Fe(C₅H₅N₂O)₃] | Octahedral |

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Utilizing Aminopyridinol Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as pore size, shape, and functionality, can be tailored by carefully selecting the metal and organic linker. nih.govresearchgate.net 6-Aminopyridin-2-ol, with its multiple binding sites, presents an intriguing option as a linker for the synthesis of novel MOFs.

While specific MOFs constructed from 6-aminopyridin-2-ol have not been extensively reported, the use of similar pyridine-based linkers is well-documented. For example, pyridine-2,6-dimethanol has been used in conjunction with other linkers to create mixed-ligand MOFs with zinc and manganese. nih.gov The resulting frameworks exhibit two-dimensional or three-dimensional structures with defined topologies. nih.gov The functional amino and hydroxyl groups of 6-aminopyridin-2-ol could impart specific properties to the pores of a MOF, such as selective gas adsorption or catalytic activity. The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, where the metal salt and the aminopyridinol linker are heated in a solvent to promote crystallization. nih.govgoogle.com

Characterization of these potential MOFs would involve techniques such as single-crystal X-ray diffraction to determine the structure, powder X-ray diffraction to assess phase purity, and gas sorption analysis to measure the surface area and porosity.

Formation and Study of Organometallic Complexes (e.g., Ferracyclic Carbamic Complexes)

The reactivity of the amino group in 6-aminopyridin-2-ol opens avenues for the formation of unique organometallic complexes. One area of interest is the potential formation of ferracyclic carbamic complexes. These are organometallic compounds containing an iron atom within a cyclic structure that includes a carbamic acid derivative.

Although direct synthesis of ferracyclic carbamic complexes using 6-aminopyridin-2-ol is not yet detailed in the literature, the fundamental reaction would likely involve the reaction of the amino group with a source of carbon dioxide (or a related carbonyl compound) and an iron center. The resulting carbamic acid or carbamate (B1207046) could then coordinate to the iron, potentially forming a stable cyclic structure. The pyridinol oxygen could also play a role in stabilizing the resulting complex. The study of such complexes would provide insights into the activation of small molecules and could lead to the development of new catalytic systems.

Development of Schiff Base Ligands Derived from 6-Aminopyridin-2-ol for Metal Ion Complexation

Schiff bases are a versatile class of ligands formed by the condensation reaction between a primary amine and an aldehyde or ketone. nih.govmdpi.com The amino group of 6-aminopyridin-2-ol can readily undergo this reaction with a wide variety of carbonyl compounds to form Schiff base ligands with an imine (-C=N-) linkage. researchgate.netyoutube.com

These resulting Schiff base ligands would possess an expanded coordination sphere, often with enhanced chelating ability. For example, reacting 6-aminopyridin-2-ol with salicylaldehyde (B1680747) would produce a tridentate ligand with N,N,O donor atoms (from the pyridine (B92270) nitrogen, imine nitrogen, and phenolic oxygen). The coordination of these Schiff base ligands to metal ions can lead to the formation of highly stable and structurally diverse metal complexes. nih.gov The electronic and steric properties of the resulting complexes can be fine-tuned by varying the aldehyde or ketone used in the Schiff base formation.

The synthesis of these complexes typically involves a one-pot reaction where the amine, aldehyde/ketone, and metal salt are combined, or a stepwise approach where the Schiff base ligand is first isolated and then reacted with the metal salt. researchgate.net The resulting metal complexes can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, to confirm the coordination of the ligand to the metal ion.

Table 2: Potential Schiff Base Ligands from 6-Aminopyridin-2-ol and Their Metal Complexes

| Aldehyde/Ketone Reactant | Resulting Schiff Base Ligand Donor Set | Potential Metal Complex |

| Salicylaldehyde | N, N, O | [M(L)₂] (where M = Co, Ni, Cu, Zn) |

| 2-Pyridinecarboxaldehyde | N, N, N | [M(L)₂]Cl₂ (where M = Fe, Ru) |

| Acetylacetone | N, O, O | [M(L)(H₂O)₂] |

Applications in Advanced Materials Science and Analytical Methodologies

Incorporation into Polymeric Systems for Functional Materials

The integration of pyridine-containing moieties, such as 6-aminopyridin-2-ol, into polymer backbones is a promising strategy for developing high-performance materials. The inherent aromaticity and the presence of nitrogen in the pyridine (B92270) ring can impart desirable thermal and mechanical characteristics to the resulting polymers.

Enhancement of Thermal Stability

Furthermore, the formation of composites can also enhance thermal properties. For example, the creation of polyhemiaminal (PHA) polymer composites with cyclodextrins has been shown to improve thermal stability due to the char-forming ability of the cyclodextrins, which acts as a protective barrier. mdpi.com While not directly involving 6-aminopyridin-2-ol, this principle of composite formation could be applied to polymers functionalized with this compound to further enhance their thermal characteristics.

Modification of Mechanical Properties

The mechanical properties of polymers can be significantly altered by the incorporation of functional molecules. Polymer blending and the addition of nanoparticles are common strategies to improve mechanical characteristics like strength and toughness. researchgate.netmdpi.com In the context of pyridine-containing polymers, the rigid structure of the pyridine ring can contribute to increased tensile strength and modulus. For example, polyimides prepared with pyridine-containing diamines have demonstrated good mechanical properties, including high tensile strength, making them suitable for producing strong, durable films. aidic.it

The modification of concrete with polymers has also been shown to enhance mechanical properties, including impact resistance and flexural strength. mdpi.com This highlights the potential of using functional monomers to create advanced composite materials with superior mechanical performance.

Design of Functionalized Adsorbents and Solid Phase Extraction Materials

The presence of amino and hydroxyl groups makes 6-aminopyridin-2-ol an excellent candidate for the functionalization of adsorbent materials used in solid-phase extraction (SPE). These functional groups can act as active sites for the binding of various analytes, particularly metal ions.

A notable application is the development of a 2-aminopyridine-modified sodium alginate/polyacrylic acid hydrogel for the removal of heavy metal ions from wastewater. mdpi.comnih.gov In this system, the 2-aminopyridine (B139424) is grafted onto the polymer backbone, and the nitrogen and oxygen atoms in the modified alginate effectively adsorb heavy metal ions like Cu(II), Zn(II), and Ni(II). mdpi.comnih.gov The adsorption mechanism is believed to involve coordination between the amino groups and the metal ions. mdpi.com

The following table summarizes the maximum adsorption capacities of the OSM/PAA hydrogel for different heavy metal ions at 25°C and pH 5.0. nih.gov

| Metal Ion | Maximum Adsorption Capacity (mg/g) |

| Cu(II) | 367.64 |

| Zn(II) | 398.4 |

| Ni(II) | 409.83 |

This data is based on a study of a 2-aminopyridine modified hydrogel, demonstrating the potential of such functionalization. nih.gov

Furthermore, adsorbents functionalized with aminopyridine derivatives have been developed for the dispersive solid-phase extraction of trace metals. For instance, 2-aminopyridine functionalized graphene oxide nano-plates have been used for the preconcentration of Co(II) from water samples. iau.iriau.ir

Chromatographic Separations and Method Development

Aminopyridine derivatives are often encountered in pharmaceutical and industrial settings, necessitating the development of effective chromatographic methods for their separation and quantification. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Several HPLC methods have been developed for the separation of aminopyridine isomers. These methods often utilize mixed-mode chromatography, which combines different separation mechanisms like ion-exchange and reversed-phase or hydrogen bonding interactions to achieve resolution. helixchrom.com For instance, methods have been developed that separate aminopyridine isomers based on the hydrogen bonding interaction between the analyte and a specialized stationary phase. helixchrom.com

The development of analytical methods for quantifying specific aminopyridine derivatives is crucial for quality control and safety assessment. For example, an HPLC method has been developed and validated for the determination of 2-amino-5-nitrophenol (B90527) (2A5NP), a hair dye ingredient, in various biological matrices. nih.gov This method demonstrated good linearity, accuracy, and precision, proving its utility for quantifying the compound in biological samples. nih.gov Such methodologies can be adapted for the analysis of 6-aminopyridin-2-ol hydrochloride in various samples.

Spectrophotometric Reagent Development for Trace Analysis

The ability of 6-aminopyridin-2-ol to form colored complexes with metal ions makes it a potential chromogenic reagent for the spectrophotometric determination of these ions in trace amounts. Spectrophotometry is a simple, cost-effective, and widely accessible analytical technique.

Development and Validation of Analytical Protocols

The process of developing and validating an analytical method for this compound would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. The validation of these methods is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability and consistency of the results.

A typical validation process for an analytical method for this compound would encompass the following key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Hypothetical Data Tables for a Validated HPLC Method

While specific experimental data for this compound is not available, the following tables illustrate the type of data that would be generated during the validation of a hypothetical HPLC method for its quantification.

Table 1: Linearity Study

This table would demonstrate the linear relationship between the concentration of this compound and the detector response (e.g., peak area).

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 5 | 1250 |

| 10 | 2510 |

| 20 | 5025 |

| 40 | 10050 |

| 80 | 20100 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision

This table would present the results of accuracy (as percent recovery) and precision (as RSD) at different concentration levels.

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) |

| Low | 10 | 9.95 | 99.5 | 1.2 |

| Medium | 40 | 40.20 | 100.5 | 0.8 |

| High | 70 | 69.86 | 99.8 | 0.9 |

Table 3: Robustness Study

This table would show the effect of deliberate small variations in chromatographic conditions on the analytical results.

| Parameter | Variation | Retention Time (min) | Peak Area (Arbitrary Units) |

| Flow Rate (mL/min) | 0.9 | 4.6 | 5015 |

| 1.0 (Nominal) | 4.2 | 5025 | |

| 1.1 | 3.9 | 5030 | |

| pH of Mobile Phase | 3.4 | 4.3 | 5020 |

| 3.5 (Nominal) | 4.2 | 5025 | |

| 3.6 | 4.1 | 5035 |

The development of such validated analytical methods is a prerequisite for ensuring the quality and consistency of this compound used in advanced materials science research and for its reliable detection and quantification in various analytical methodologies.

6 Aminopyridin 2 Ol Hydrochloride As a Chemical Probe in Biochemical Research

Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms

The unique structure of 6-aminopyridin-2-ol hydrochloride makes it a valuable tool for studying how ligands interact with enzymes and modulate their function. Researchers have utilized this compound to probe the active sites of various enzymes and to understand the molecular basis of their inhibition.

Studies on Enzyme Activity Modulation

The compound has been investigated for its effects on the activity of several key enzymes, including Fibroblast Growth Factor Receptor 4 (FGFR4). Dysregulation of FGFR4 is implicated in various diseases, making it a crucial target for therapeutic intervention. mdpi.com Studies on 2-aminopyrimidine (B69317) derivatives, which share a similar structural motif with 6-aminopyridin-2-ol, have shown potent and selective inhibition of FGFR4. nih.govnih.gov For instance, certain 2-aminopyrimidine derivatives have demonstrated high affinity for FGFR4 with Kd values in the nanomolar range and have effectively suppressed its enzymatic activity. nih.govnih.gov This line of research underscores the potential of aminopyridine-based scaffolds in the development of selective enzyme inhibitors.

In the context of hepatocellular carcinoma (HCC), where the FGF19-FGFR4 signaling pathway is critical, derivatives of 1,6-naphthyridin-2(1H)-one, which are structurally related to 6-aminopyridin-2-ol, have been designed as potent and highly selective FGFR4 inhibitors. researchgate.net These studies highlight the importance of the aminopyridine core in achieving high inhibitory capability and selectivity. researchgate.net

| Enzyme Target | Compound Class | Key Findings |

| Fibroblast Growth Factor Receptor 4 (FGFR4) | 2-Aminopyrimidine derivatives | Potent and selective inhibition with low nanomolar IC50 and Kd values. nih.govnih.gov |

| Fibroblast Growth Factor Receptor 4 (FGFR4) | 1,6-Naphthyridin-2(1H)-one derivatives | Improved FGFR4 inhibitory capability and selectivity, with anti-proliferative activities against FGFR4-dependent HCC cell lines. researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a molecule relates to its biological activity. gardp.orgdrugdesign.orgcollaborativedrug.com By systematically modifying the structure of a lead compound like 6-aminopyridin-2-ol, researchers can identify key functional groups and structural features that are crucial for its interaction with a biological target. gardp.orgdrugdesign.org

For instance, in the development of FGFR4 inhibitors, SAR studies on 1,6-naphthyridin-2(1H)-one derivatives revealed that specific substitutions on the naphthyridinone core are critical for potent and selective inhibition. researchgate.net Similarly, preliminary SAR studies of pyrazole (B372694) analogues have been conducted to understand their potential as inhibitors of store-operated calcium entry (SOCE). nih.gov These studies often involve examining the effects of different substituents on the core scaffold to optimize activity and selectivity. nih.govnih.gov The insights gained from such SAR analyses are invaluable for designing more effective and specific chemical probes and potential therapeutic agents. drugdesign.orgcollaborativedrug.com

Receptor Binding Studies as Tools for Elucidating Biochemical Pathways

Receptor binding assays are essential for characterizing the interaction of ligands with their receptors and for understanding the downstream biochemical pathways they modulate. While specific receptor binding studies for this compound are not extensively detailed in the provided results, the broader context of its structural analogs suggests its potential utility in this area. For example, the development of selective FGFR inhibitors involves extensive binding studies to determine their affinity and selectivity for different receptor subtypes. nih.govnih.govmdpi.com These studies are crucial for elucidating the role of specific receptors in various physiological and pathological processes.

Exploration in Artificial Genetic Systems and Synthetic Biology

The unique chemical properties of this compound make it a candidate for exploration in the burgeoning fields of artificial genetic systems and synthetic biology. While the direct use of this compound in these specific applications is not detailed in the search results, the modification of nucleobases is a key aspect of creating artificial genetic polymers. The structural similarity of 6-aminopyridin-2-ol to natural nucleobases suggests its potential as a building block for creating novel genetic systems with expanded functionalities.

Mechanistic Studies of Antioxidant Activity and Radical Scavenging Properties